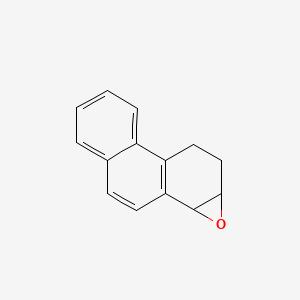
1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene is a chemical compound derived from phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of an epoxide group, which is a three-membered cyclic ether, and a partially hydrogenated phenanthrene ring system
准备方法
Synthetic Routes and Reaction Conditions
1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene can be synthesized through the epoxidation of 1,2,3,4-tetrahydrophenanthrene. The epoxidation process typically involves the use of peracids such as m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction is carried out under mild conditions, usually at room temperature, to avoid over-oxidation and to ensure the selective formation of the epoxide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the process would depend on the availability of starting materials and the efficiency of the epoxidation reaction.
化学反应分析
Types of Reactions
1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide group can be reduced to form the corresponding diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to open the epoxide ring.
Major Products Formed
Diols: Formed through the reduction or hydrolysis of the epoxide group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on biological macromolecules. This can lead to the formation of adducts with DNA, proteins, and other cellular components, potentially affecting their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydrophenanthrene: The parent compound from which 1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene is derived.
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene: A related compound with additional hydroxyl groups.
1-Keto-1,2,3,4-tetrahydrophenanthrene: A compound with a ketone group instead of an epoxide.
Uniqueness
This compound is unique due to the presence of the epoxide group, which imparts distinct chemical reactivity and potential biological activity. The epoxide group makes it a versatile intermediate for the synthesis of various derivatives and a valuable compound for studying chemical and biological interactions.
属性
CAS 编号 |
56179-80-7 |
|---|---|
分子式 |
C14H12O |
分子量 |
196.24 g/mol |
IUPAC 名称 |
1a,8,9,9a-tetrahydrophenanthro[1,2-b]oxirene |
InChI |
InChI=1S/C14H12O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14(12)15-13/h1-6,13-14H,7-8H2 |
InChI 键 |
WITSIWYHFXIXBC-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC3=CC=CC=C23)C4C1O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


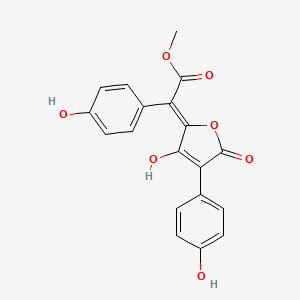

![Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]-](/img/structure/B14628406.png)

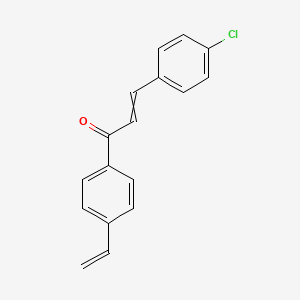
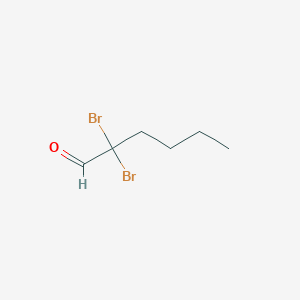
![6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14628453.png)
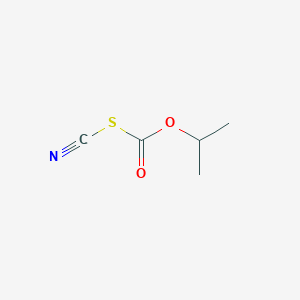
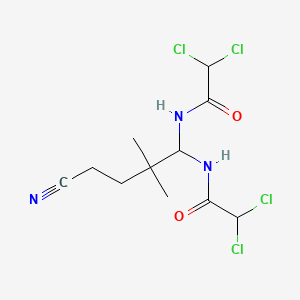


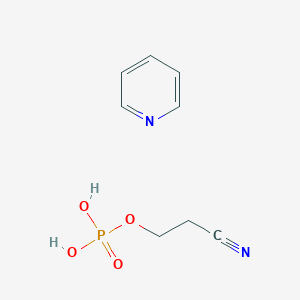
![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)
![5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14628483.png)
